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Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No.: B104598 Get Quote

6-Amino-2,3-difluorophenol (CAS No. 115551-33-2) is a highly functionalized aromatic

compound of significant interest to the pharmaceutical, agrochemical, and materials science

sectors.[1][2] Its strategic value stems from the unique interplay of its three core functional

moieties: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two electron-

withdrawing fluorine atoms on the aromatic ring. This specific substitution pattern, particularly

the ortho and meta positioning of the fluorines relative to the hydroxyl group, imparts distinct

electronic properties that modulate the molecule's reactivity, bioavailability, and intermolecular

interactions.

As a key building block, this compound serves as a critical intermediate in the synthesis of

novel therapeutic agents, especially those targeting neurological disorders where the fluorine

atoms can enhance metabolic stability and binding affinity.[1][3] In agrochemicals, it is used to

formulate more effective and environmentally considerate herbicides and fungicides.[2]

Furthermore, its structure is leveraged in material science to develop advanced polymers and

coatings with superior thermal stability and chemical resistance.[1][3]

This guide provides a comprehensive overview of the core physical properties of 6-Amino-2,3-
difluorophenol. For properties where experimental data is not publicly available, we will delve

into the standard methodologies for their determination and provide expert analysis on

expected values based on structure-property relationships.
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Molecular Structure and Physicochemical
Implications
The arrangement of functional groups in 6-Amino-2,3-difluorophenol is the primary

determinant of its physical properties. The amino (-NH₂) and hydroxyl (-OH) groups are

capable of acting as both hydrogen bond donors and acceptors, while the fluorine atoms can

act as weak hydrogen bond acceptors. This dense arrangement of polar, protic groups

suggests the potential for strong intermolecular forces, which typically results in a higher

melting point and influences solubility in protic solvents.

The electronic effects are also profound. The hydroxyl and amino groups are electron-donating

through resonance, while the fluorine atoms are strongly electron-withdrawing by induction.

This push-pull dynamic governs the acidity of the phenolic proton, the basicity of the amino

group, and the overall electron density of the aromatic ring.

Caption: Interplay of functional groups in 6-Amino-2,3-difluorophenol.

Core Physical Properties and Characterization
A precise understanding of the physical properties of an active pharmaceutical ingredient (API)

intermediate is non-negotiable for process development, formulation, and ensuring regulatory

compliance. The following table summarizes the key physical identifiers for 6-Amino-2,3-
difluorophenol.
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Property Data Source(s)

Molecular Formula C₆H₅F₂NO [1][4]

Molecular Weight 145.11 g/mol [1][4]

Appearance Greyish-green powder [1]

CAS Number 115551-33-2 [1][4]

Synonyms 3,4-Difluoro-2-hydroxyaniline [1][4]

Purity Specification ≥ 95% (by NMR) [1]

Storage Conditions
Store at 0-8 °C, inert

atmosphere, dark place
[1][5]

Melting Point Data not publicly available [6]

Boiling Point Data not publicly available

Solubility
Enhanced reactivity and

solubility noted
[1][7]

Experimental Methodologies and Expert Analysis
For properties lacking specific experimental values, this section outlines the standard, field-

proven methodologies for their determination, providing a framework for researchers.

Melting Point: Assessing Thermal Stability
The melting point is a critical parameter indicating purity and the strength of the crystal lattice.

For a compound like 6-Amino-2,3-difluorophenol, with multiple hydrogen bonding sites, a

relatively sharp melting point above 100°C would be expected.

Standard Protocol: Differential Scanning Calorimetry (DSC)

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

Crimp the pan to enclose the sample.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the

temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the

expected melting range (e.g., 250°C).

Data Analysis: The melting point is determined as the onset or peak of the endothermic

event on the resulting thermogram. The enthalpy of fusion (ΔHfus), a measure of lattice

energy, is calculated from the area of the peak.

Trustworthiness: This protocol is self-validating. A sharp, single endotherm is indicative of a

high-purity crystalline solid. The presence of impurities would typically result in a broadened

and depressed melting endotherm.

Acidity and Basicity: pKa Determination
The pKa values of the phenolic hydroxyl and the amino group are fundamental to predicting the

compound's ionization state at physiological pH, which directly impacts its solubility,

permeability, and receptor binding.

Phenolic pKa (pKa₁): The two electron-withdrawing fluorine atoms are expected to

significantly increase the acidity (lower the pKa) of the phenolic proton compared to phenol

(pKa ≈ 10). The pKa of 2,6-difluorophenol is 7.34, suggesting the pKa for the title compound

will also be substantially lower than 10.[8]

Aminium pKa (pKa₂): This value refers to the pKa of the conjugate acid (-NH₃⁺). The

inductive effect of the nearby fluorine and hydroxyl groups will decrease the basicity of the

amino group, resulting in a lower pKa for the conjugate acid compared to aniline (pKa ≈ 4.6).

Standard Protocol: Potentiometric Titration

Solution Preparation: Prepare a solution of 6-Amino-2,3-difluorophenol of known

concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous

solubility is limited.

Titration (Acid): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while

monitoring the pH with a calibrated electrode. This will determine the phenolic pKa.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://analytical.chem.ut.ee/HA_UT/Aqueous_pKa_values_of_Fluorocompounds.pdf
https://www.benchchem.com/product/b104598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titration (Base): Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl)

to determine the pKa of the protonated amine.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point. Sophisticated software can be used to calculate the pKa from the titration

curve, especially for diprotic systems.

Caption: Workflow for potentiometric pKa determination.

Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. A standard protocol involves

dissolving 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) for analysis.[9]

¹H NMR Predictions:

Aromatic Protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). Each

will appear as a complex multiplet due to H-H and H-F coupling.

-OH and -NH₂ Protons: These will appear as broad singlets, with chemical shifts highly

dependent on concentration and solvent. The phenolic -OH proton in DMSO-d₆ may

appear downfield (>9 ppm), while the -NH₂ protons would be more upfield.

¹³C NMR Predictions:

Six distinct signals are expected for the aromatic carbons.

The carbons directly bonded to fluorine (C2, C3) will appear as doublets with large one-

bond C-F coupling constants (¹J_CF ≈ 240-260 Hz).

Other carbons will also show smaller two- or three-bond C-F couplings.

The carbon attached to the hydroxyl group (C1) and the amino group (C6) will be

significantly shifted downfield.
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B. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups by their characteristic vibrational

frequencies.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

O-H (Phenol) 3200 - 3600 (Broad) Stretching

N-H (Amine) 3300 - 3500 (Two bands)
Symmetric & Asymmetric

Stretch

C=C (Aromatic) 1500 - 1600 Ring Stretching

C-F (Aryl Fluoride) 1100 - 1400 (Strong) Stretching

C-O (Phenol) 1200 - 1260 Stretching

C-N (Amine) 1250 - 1340 Stretching

C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns.

Expected Molecular Ion: For the molecular formula C₆H₅F₂NO, the exact mass is 145.0339.

In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion would be observed at m/z

146.0417 (for electrospray ionization, ESI) or the molecular ion [M]⁺• at m/z 145.0339 (for

electron ionization, EI). The presence of this ion confirms the elemental composition.

Conclusion
6-Amino-2,3-difluorophenol is a molecule with high potential, defined by the precise

arrangement of its functional groups. While a complete, publicly available dataset of its physical

properties is currently lacking, this guide establishes the authoritative framework for their

determination. By employing the standard, self-validating protocols outlined herein—from DSC

for thermal analysis to potentiometric and spectroscopic techniques for pKa and structural

confirmation—researchers and drug development professionals can confidently generate the
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necessary data to accelerate their work. The predicted properties, grounded in the principles of

physical organic chemistry, provide a robust starting point for any investigation into this

valuable chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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